N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine -

N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine

Catalog Number: EVT-4226795
CAS Number:
Molecular Formula: C16H15N3O3
Molecular Weight: 297.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103)

Compound Description: This compound is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. It has demonstrated superior in vitro and in vivo inhibition of leukotriene synthesis and possesses excellent pharmacokinetics and safety profiles in rats and dogs. [] The compound exhibits an IC50 of 4.2 nM in a FLAP binding assay and an IC50 of 349 nM in the human blood LTB4 inhibition assay. [] Additionally, it has shown efficacy in a murine ovalbumin model of allergen-induced asthma and has successfully completed phase 1 trials in healthy volunteers. []

Relevance: While not directly derived from N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine, AM103 shares the core indole structure with the target compound. Both compounds feature substitutions at the 1 and 2 positions of the indole ring. Additionally, AM103 incorporates a 6-methoxy-pyridin-3-yl group on the benzyl substituent at the 1 position, highlighting the exploration of heterocyclic substituents in this position within the research. []

4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile

Compound Description: This compound represents a novel pyrrole derivative synthesized by reacting N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone. [] It was characterized using 1H-NMR, 13C-NMR, IR spectroscopy, and elemental analysis. []

Relevance: This compound features a tetrahydroindole moiety connected to a pyrrole ring. While structurally distinct from N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine, it highlights the broader interest in synthesizing and characterizing indole-based heterocycles. []

N-(1H-indol-5-yl)naphthalene-1-sulfonamide derivatives

Compound Description: These compounds are sulfonamide derivatives explored as serotonin receptor antagonists, specifically targeting the 5-HT6 receptor subtype, for treating central nervous system disorders. []

Relevance: While these derivatives have a sulfonamide group attached to the 5-position of the indole ring, N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine features substitutions at the 2 and 6 positions. Despite the difference in substitution patterns, both compound classes demonstrate the potential of indole derivatives in medicinal chemistry, particularly in targeting neurological pathways. []

p-Methyl-N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamide and p-Methoxy-N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamide

Compound Description: These compounds are part of a series of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzenesulfonamides synthesized and characterized using X-ray single-crystal diffraction to investigate their structures and hydrogen-bonding patterns. []

Relevance: These compounds, like N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine, contain a substituted indole core. Both structures involve N-substitution on the indole ring, although at different positions. The study of these p-substituted benzenesulfonamides highlights the importance of understanding structural features and their influence on potential biological activity, which is relevant to the investigation of the target compound. []

Relevance: While structurally dissimilar to N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine, this compound illustrates the exploration of heterocyclic frameworks beyond indoles in medicinal chemistry, particularly in the pursuit of antiviral agents. []

(1-azabicyclo[3.3.1]non-4-yl)-[N-indol-5-yl)-heteroaryl]-amines

Compound Description: These compounds are cholinergic ligands designed to target the nicotinic acetylcholine receptor (nAChR) for the treatment of psychotic and neurodegenerative disorders. []

N-(4-methoxy-3-methylphenyl)-4,6-diphenylpyrimidin-2-amine (TP1) and 2-N-[4-methoxy-3-(5-methoxy-3H-indol-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine (TP2)

Compound Description: These compounds were identified as potential inhibitors of euchromatin histone lysine methyltransferase (EHMT2), a target for managing β-thalassemia. [] These compounds were selected based on their structural similarity to N2-[4-methoxy-3-(2,3,4,7-tetrahydro-1H-azepin-5-yl)phenyl]-N4,6-dimethyl-pyrimidine-2,4-diamine (F80). []

Relevance: TP2 incorporates a 5-methoxy-3H-indol-2-yl substituent, making it structurally related to N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine. Both compounds feature a methoxy-substituted indole core. This highlights the relevance of exploring various substituents on the indole ring for developing new therapeutic agents. []

N-(diphenylmethyl)-2-phenyl-4-quinazolinamine (SoRI-9804), N-(2,2-diphenylethyl)-2-phenyl-4-quinazolinamine (SoRI-20040), and N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine (SoRI-20041)

Compound Description: These quinazolinamine derivatives were identified as allosteric modulators of the dopamine transporter. They partially inhibit both dopamine uptake and amphetamine-induced dopamine release. []

Relevance: Although structurally different from N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine, these compounds showcase the investigation of allosteric modulation as a therapeutic strategy for targeting neurotransmitter transporters. This approach could potentially be explored for the target compound or its derivatives. []

[4-amino-6-[(diphenylmethyl)amino]-5-nitro-2-pyridinyl]carbamic acid ethyl ester (SoRI-2827)

Compound Description: This compound is an allosteric modulator of the dopamine transporter, partially inhibiting dopamine uptake. [] Unlike SoRI-9804, SoRI-20040, and SoRI-20041, it did not slow the dissociation of [125I]RTI-55 from the dopamine transporter. []

Relevance: Though structurally dissimilar to N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine, SoRI-2827, like the quinazolinamine derivatives mentioned above, exemplifies the exploration of allosteric modulation as a potential therapeutic strategy for neurological disorders. []

9-Substituted-N-(2-chlorobenzyl)purine-6-amine derivatives

Compound Description: These purine derivatives exhibit anti-inflammatory activity, demonstrating higher inflammation factor inhibition rates compared to the 6-benzyladenine compound complex gold ion (inhibitor 3). []

Relevance: While these purine derivatives are structurally distinct from N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine, which is an indole derivative, they share a similar N-benzyl substitution pattern. The investigation of these compounds showcases the exploration of different heterocyclic scaffolds with shared substitution patterns for developing new therapeutic agents. []

2-(5 chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine (ST1936)

Compound Description: This compound is a selective serotonin-6 (5-HT6) receptor agonist with nanomolar affinity. [] It demonstrates differential effects on the activity of dopaminergic neurons in the ventral tegmental area (VTA) in rats. []

Relevance: ST1936 shares the core indole structure with N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine and features a substitution at the 3-position of the indole ring. This compound highlights the continued interest in developing indole-based compounds for targeting serotonin receptors and their potential applications in treating cognitive dysfunction. []

2-(1-{6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl}-1H-indol-3-yl)ethan-1-amine (WAY-181187)

Compound Description: WAY-181187 is another selective 5-HT6 receptor agonist that induces dose-dependent inhibition of dopaminergic neurons in the VTA of rats. []

Relevance: This compound, like N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine and ST1936, contains a substituted indole core, demonstrating the significance of this scaffold in developing compounds targeting serotonin receptors. []

3-(2-Dimethylamino-[2H4]-ethyl)-1H-indol-5-ol (Bufotenine, 5-HO-DMT)

Compound Description: This compound is a psychedelic tryptamine derivative found in various plant and animal species. [] It was synthesized using the Batcho–Leimgruber strategy, incorporating deuterium labeling for analytical purposes. []

Relevance: Bufotenine shares the core indole structure and an ethylamine side chain at the 3-position with N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine. Both compounds also feature a substituent at the 5-position of the indole ring. This compound further emphasizes the diverse biological activities associated with indole derivatives, ranging from pharmacological to psychoactive effects. []

4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline

Compound Description: This compound is a VEGFR tyrosine kinase inhibitor investigated for its potential in combination therapy with mTOR-selective kinase inhibitors. []

Relevance: This compound incorporates a 4-fluoro-2-methyl-1H-indol-5-yloxy group, highlighting the relevance of N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine as a representative of substituted indole derivatives with potential medicinal applications. Both compounds showcase the diverse therapeutic targets that can be addressed by modifying the indole scaffold. []

5-[2,4-bis[3-methylmorpholin-4-yl]pyrido[5,6-e]pyrimidin-7-yl]-2-methoxy-N-methylbenzamide

Compound Description: This compound is an inhibitor of mTOR-selective kinase investigated for its potential in combination therapy with VEGFR tyrosine kinase inhibitors. []

Relevance: While structurally dissimilar to N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine, this compound, along with other mTOR-selective kinase inhibitors, was investigated for combination therapy with a VEGFR tyrosine kinase inhibitor that features a substituted indole moiety. This study demonstrates the potential of combining indole derivatives with other drug classes to develop novel therapeutic strategies. []

Properties

Product Name

N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine

IUPAC Name

N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

InChI

InChI=1S/C16H15N3O3/c1-22-12-7-8-13-14(9-12)18-16(15(13)19(20)21)17-10-11-5-3-2-4-6-11/h2-9,17-18H,10H2,1H3

InChI Key

NISJXOWWELZARC-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=C(N2)NCC3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)NCC3=CC=CC=C3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.